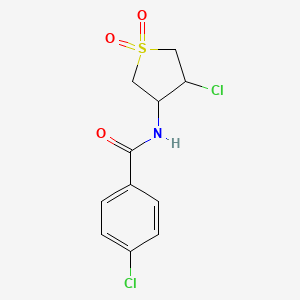
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl moiety, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 4-chloro-1,1-dioxidotetrahydrothiophene intermediate. This intermediate can be synthesized through the oxidation of 4-chlorotetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfone is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone moiety.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Applications De Recherche Scientifique
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzamide: A simpler analog with a single chloro group on the benzamide core.
4-chloro-N-{1-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxo-2-pentanyl}benzamide: A more complex derivative with additional functional groups.
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another benzamide derivative with different substituents.
Uniqueness
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the 4-chloro and 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
929851-26-3 |
|---|---|
Formule moléculaire |
C11H11Cl2NO3S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
4-chloro-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-8-3-1-7(2-4-8)11(15)14-10-6-18(16,17)5-9(10)13/h1-4,9-10H,5-6H2,(H,14,15) |
Clé InChI |
MESQTULSFGCGEM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


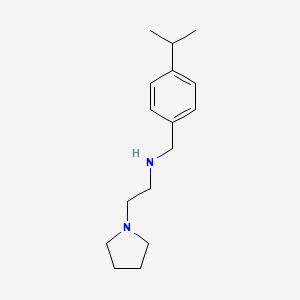
![4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14145542.png)
![ethyl N'-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate](/img/structure/B14145545.png)
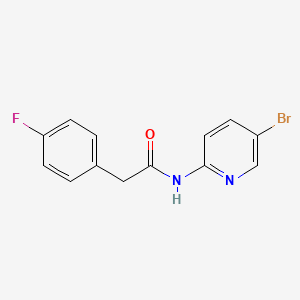
![2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)](/img/structure/B14145555.png)
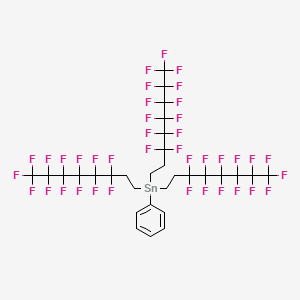
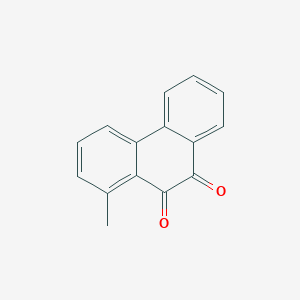
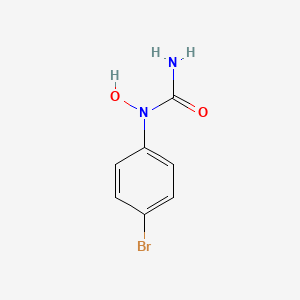
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
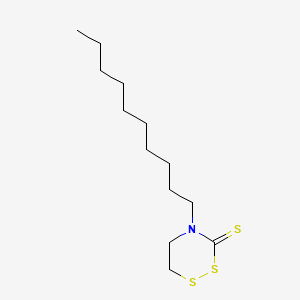
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
